

An In-depth Technical Guide to 4-(Hexyloxy)aniline: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-(Hexyloxy)aniline

Cat. No.: B1202394

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hexyloxy)aniline, a member of the alkoxyaniline family, is an organic compound with significant applications in materials science, particularly in the synthesis of liquid crystals. Its molecular structure, featuring a polar aniline head and a nonpolar hexyloxy tail, imparts amphiphilic properties that are crucial for the formation of mesophases. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(hexyloxy)aniline**, detailed experimental protocols for its synthesis, and a discussion of its current and potential applications, with a focus on its role in the development of advanced materials.

Core Physical and Chemical Properties

4-(Hexyloxy)aniline is a solid at room temperature with a characteristic aniline odor. Its core properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of 4-(Hexyloxy)aniline

Property	Value	Reference(s)
Chemical Name	4-(Hexyloxy)aniline	[1]
Alternate Names	p-Hexyloxyaniline	[1]
CAS Number	39905-57-2	[1][2]
Molecular Formula	C ₁₂ H ₁₉ NO	[1][2]
Molecular Weight	193.29 g/mol	[1][2]
Appearance	Off-white powder	N/A
Melting Point	43-46 °C	[3]
Boiling Point	155-158 °C at 5 mmHg	[3]
Flash Point	113 °C (closed cup)	[2]
Solubility	Soluble in common organic solvents like ethanol, ether, and benzene. Slightly soluble in water.	Inferred from aniline properties

Table 2: Spectroscopic Data for 4-(Hexyloxy)aniline

Spectrum Type	Key Peaks/Shifts
¹ H NMR (CDCl ₃)	δ ~6.7-6.8 ppm (m, 4H, Ar-H), ~3.8-3.9 ppm (t, 2H, -O-CH ₂ -), ~3.5 ppm (s, 2H, -NH ₂), ~1.7-1.8 ppm (m, 2H, -O-CH ₂ -CH ₂ -), ~1.3-1.5 ppm (m, 6H, -(CH ₂) ₃ -), ~0.9 ppm (t, 3H, -CH ₃)
IR (KBr)	~3440, 3360 cm ⁻¹ (N-H stretching, primary amine), ~2930, 2860 cm ⁻¹ (C-H stretching, alkyl), ~1620 cm ⁻¹ (N-H bending), ~1510 cm ⁻¹ (C=C stretching, aromatic), ~1240 cm ⁻¹ (C-O stretching, aryl ether)
Mass Spectrum (EI)	m/z 193 (M ⁺), 109, 93

Experimental Protocols

The synthesis of **4-(hexyloxy)aniline** is typically achieved through a two-step process: Williamson ether synthesis to form 4-(hexyloxy)nitrobenzene, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 4-(Hexyloxy)nitrobenzene via Williamson Ether Synthesis

This reaction involves the O-alkylation of 4-nitrophenol with a hexyl halide.

Materials:

- 4-Nitrophenol
- 1-Bromohexane (or 1-iodohexane)
- Potassium carbonate (K_2CO_3) or Sodium hydroxide (NaOH)
- Acetone or N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (1 equivalent) in acetone or DMF.
- Add finely ground anhydrous potassium carbonate (1.5 equivalents).
- To the stirred suspension, add 1-bromohexane (1.1 equivalents) dropwise.

- Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(hexyloxy)nitrobenzene, which can be purified by column chromatography or recrystallization.

Step 2: Reduction of 4-(Hexyloxy)nitrobenzene to 4-(Hexyloxy)aniline

The nitro group of 4-(hexyloxy)nitrobenzene is reduced to a primary amine. Several reducing agents can be employed.

Method A: Reduction with Tin(II) Chloride (SnCl_2)^[4]

Materials:

- 4-(Hexyloxy)nitrobenzene
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ethanol
- Concentrated Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution (10 M)
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 4-(hexyloxy)nitrobenzene (1 equivalent) in ethanol in a round-bottom flask.
- Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the flask.
- Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction by TLC.
- Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize with a 10 M NaOH solution until the solution is strongly basic (pH > 10).
- Extract the product with diethyl ether (3 x volumes).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent to obtain **4-(hexyloxy)aniline**. The crude product can be purified by column chromatography or recrystallization.

Method B: Catalytic Hydrogenation[4]

Materials:

- 4-(Hexyloxy)nitrobenzene
- Palladium on carbon (10% Pd/C)
- Ethanol or Ethyl acetate
- Hydrogen gas (H₂)

Procedure:

- Dissolve 4-(hexyloxy)nitrobenzene in ethanol or ethyl acetate in a hydrogenation vessel.
- Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

- Purge the vessel with nitrogen and then introduce hydrogen gas (balloon or Parr hydrogenator) at a pressure of 1-4 atm.
- Stir the mixture vigorously at room temperature until the hydrogen uptake ceases (typically 2-6 hours). Monitor the reaction by TLC.
- Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent from the filtrate to yield **4-(hexyloxy)aniline**, which can be purified as needed.

Applications in Materials Science: Liquid Crystals

A primary application of **4-(hexyloxy)aniline** is in the synthesis of Schiff base liquid crystals. These materials exhibit mesophases that are sensitive to temperature and electric fields, making them suitable for use in display technologies and other electro-optic devices.

Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal

The reaction of **4-(hexyloxy)aniline** with a substituted benzaldehyde yields a Schiff base (an imine).

Materials:

- **4-(Hexyloxy)aniline**
- 4-Methoxybenzaldehyde (as an example)
- Absolute ethanol
- Glacial acetic acid (catalytic amount)

Procedure:

- Dissolve **4-(hexyloxy)aniline** (1 equivalent) in absolute ethanol in a round-bottom flask.
- Add 4-methoxybenzaldehyde (1 equivalent) to the solution.

- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
- Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the Schiff base product.
- Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
- The product can be further purified by recrystallization from ethanol.

Biological Activity and Drug Development Potential

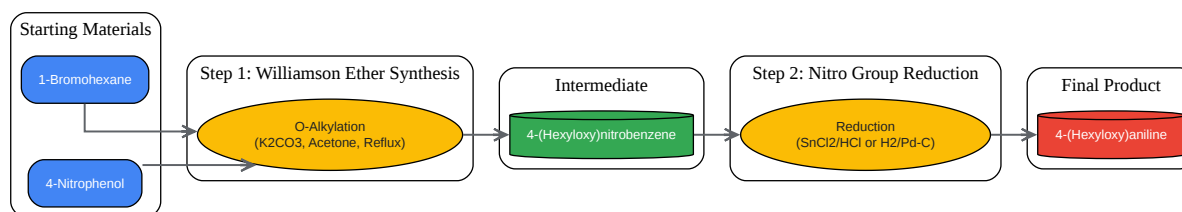
While the primary application of **4-(hexyloxy)aniline** is in materials science, the broader class of aniline derivatives is known to exhibit various biological activities. Some studies have investigated the antimicrobial and cytotoxic effects of long-chain alkoxy anilines and related compounds.

- **Antimicrobial Activity:** Aniline derivatives have been studied for their antibacterial and antifungal properties. The mechanism of action is often attributed to the disruption of microbial cell membranes.^[5]
- **Cytotoxicity:** The cytotoxicity of amphiphilic compounds containing long alkyl chains, similar to the hexyloxy group in **4-(hexyloxy)aniline**, has been shown to be dependent on the chain length. Longer alkyl chains ($\geq C8$) can lead to increased cytotoxicity, potentially through plasma membrane disintegration.^[6]
- **Enzyme Inhibition:** Certain aniline derivatives have been explored as enzyme inhibitors, for example, as inhibitors of monoamine oxidase or cholinesterase, which are relevant targets in neurodegenerative diseases.^{[7][8][9]}

Currently, there is limited specific data on the biological activity of **4-(hexyloxy)aniline** in the context of drug development signaling pathways. Further research is required to explore its potential in this area.

Visualizations

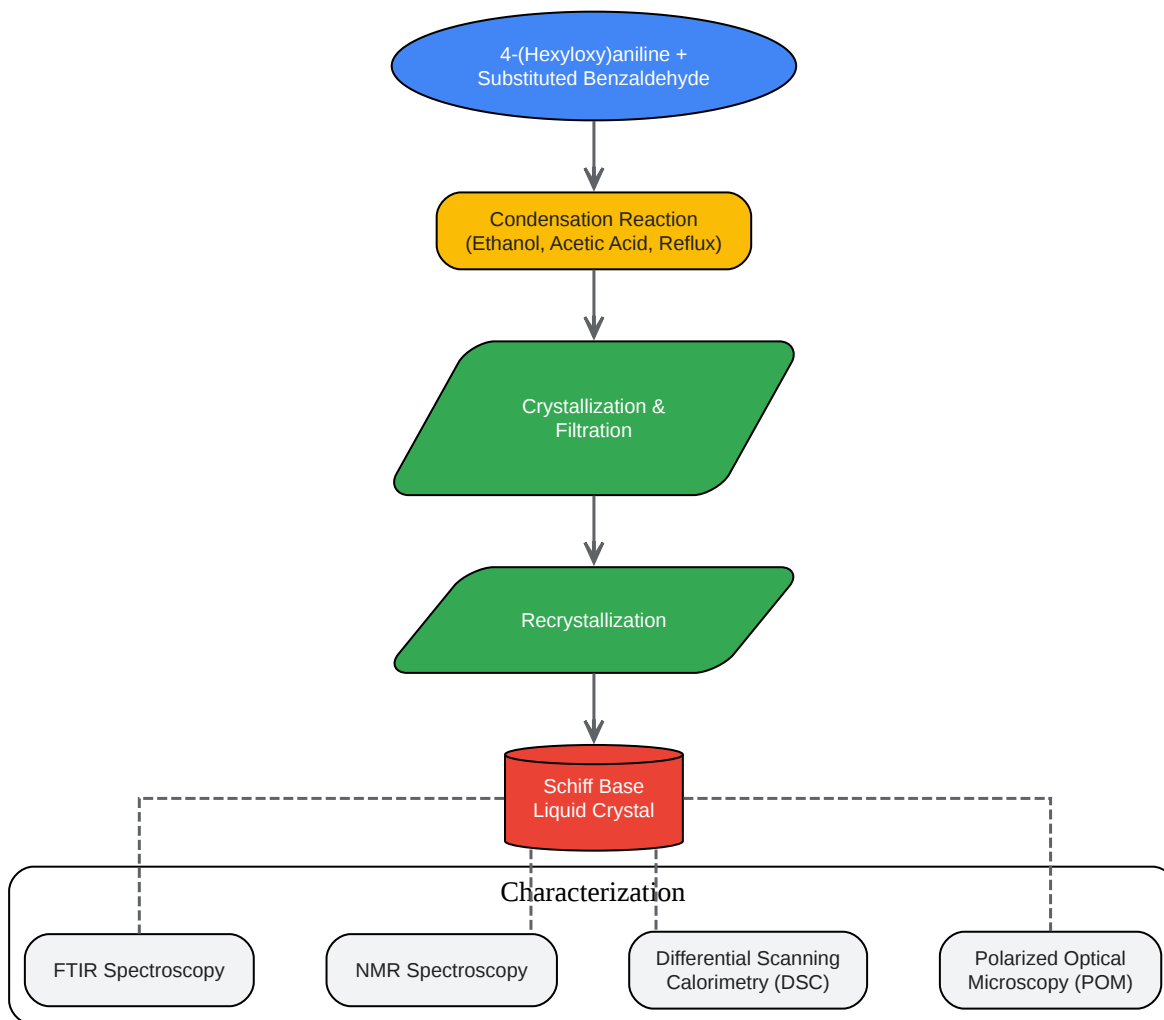
Logical Workflow for Synthesis of 4-(Hexyloxy)aniline



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Caption: Synthetic pathway for **4-(Hexyloxy)aniline**.

Experimental Workflow for Schiff Base Liquid Crystal Synthesis and Characterization



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Caption: Workflow for liquid crystal synthesis.

Conclusion

4-(Hexyloxy)aniline is a versatile intermediate with well-established applications in the synthesis of liquid crystalline materials. Its physical and chemical properties are well-

characterized, and its synthesis is achievable through standard organic chemistry methodologies. While its direct application in drug development is not yet prominent, the biological activities of related aniline derivatives suggest that **4-(hexyloxy)aniline** could be a valuable scaffold for the design of new bioactive molecules. Further research into its pharmacological properties is warranted to explore its full potential in medicinal chemistry. This guide provides a solid foundation of technical information for researchers and scientists working with or considering the use of **4-(hexyloxy)aniline** in their studies.

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